molecular formula C21H15ClN2O3 B2934398 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-53-1

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2934398
CAS RN: 922000-53-1
M. Wt: 378.81
InChI Key: SJJRIPZTYZDYMI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 . It is soluble in methanol . The predicted pKa is 4.24±0.10 .

Scientific Research Applications

Dopamine D2 Receptor Antagonism

This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.

Synthesis Methods

The compound’s synthesis methods are also of great interest in research. The ability to synthesize such compounds efficiently can lead to advancements in medicinal chemistry and drug development .

Treatment of Allergic Conditions

Derivatives of the compound have been used in the treatment and control of allergic conditions such as allergic asthma . This application is crucial for developing new therapeutic agents that can help manage asthma and other allergic reactions.

Cardiovascular Disease Medication

Structurally related compounds, such as Tetrahydrobenzo azepines, have been found in medications treating cardiovascular diseases . This suggests that our compound of interest could potentially be modified to develop new drugs for heart-related conditions.

Selective GPCR Ligand Development

The compound’s selectivity for G-protein coupled receptors (GPCRs) is a valuable trait for developing highly selective ligands. This can lead to the creation of more targeted drugs with fewer side effects .

Pharmaceutical Compositions

Pharmaceutical compositions containing this compound can be developed for various therapeutic applications. The compound’s properties make it a candidate for inclusion in formulations designed to treat specific disorders .

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain.

Mode of Action

The compound acts as an antagonist at these receptors . This means it binds to the receptors but does not activate them, instead, it blocks them from being activated by other substances. This can lead to a decrease in the activity of the neurotransmitters dopamine and serotonin.

Biochemical Pathways

The antagonism of D2 dopamine receptors and 5-HT2 serotonin receptors can affect several biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation .

Result of Action

The antagonism of D2 dopamine and 5-HT2 serotonin receptors can lead to a variety of effects at the molecular and cellular level. These may include changes in neuronal firing rates, alterations in intracellular signaling pathways, and modifications of gene expression patterns .

properties

IUPAC Name

4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRIPZTYZDYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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